4-Iodo-1-methyl-pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8INO |
|---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
4-iodo-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H8INO/c1-7-3-4(6)2-5(7)8/h4H,2-3H2,1H3 |
InChI Key |
PWKBELGLSPFWAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodo 1 Methyl Pyrrolidin 2 One
Potential Direct Iodination Strategies
The direct introduction of an iodine atom onto the pyrrolidinone ring represents the most straightforward conceptual approach. This would typically involve the activation of a C-H bond at the 4-position, followed by reaction with an iodinating agent.
Regioselective C-H Iodination Approaches
The regioselective functionalization of C-H bonds is a frontier in organic synthesis. For the iodination of 1-methyl-pyrrolidin-2-one, achieving selectivity for the C4-position over the more electronically activated C3-position would be a significant challenge. While methods for the C-H iodination of various organic molecules, including some heterocycles, have been developed, specific protocols for N-alkylpyrrolidinones are not described in the literature. Conceptually, a directed C-H activation strategy, where a directing group guides a metal catalyst to a specific C-H bond, could be envisioned, but this would require modification of the starting material.
Application of Hypervalent Iodine Reagents in Synthesis
Hypervalent iodine reagents are versatile compounds known for their ability to mediate a wide range of transformations, including iodinations and oxidative cyclizations. youtube.commdpi.comnih.govorganic-chemistry.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or N-iodosuccinimide (NIS) in the presence of an activator could potentially be used for the iodination of the pyrrolidinone ring. However, controlling the regioselectivity remains a key challenge, and the literature does not provide specific examples for the C4-iodination of 1-methyl-pyrrolidin-2-one using these reagents. The reaction would likely need to proceed via an enolate or a related intermediate, which could lead to a mixture of products.
Oxidative Iodination Protocols
Oxidative iodination typically involves the in situ generation of an electrophilic iodine species from a simple iodide salt, such as sodium iodide or potassium iodide, using an oxidant. This approach is often used for the iodination of electron-rich aromatic compounds and other activated systems. The application of such a protocol to 1-methyl-pyrrolidin-2-one would require careful optimization of the oxidant and reaction conditions to favor iodination at the desired position. There are currently no published reports of this specific transformation.
Potential Cyclization-Based Syntheses of the Pyrrolidinone Ring System with Iodination
An alternative to the direct iodination of a pre-formed pyrrolidinone ring is the construction of the ring itself in a manner that incorporates the iodine atom at the C4-position.
Intramolecular Halocyclization Reactions to Form the Pyrrolidinone Core
Intramolecular halocyclization is a powerful strategy for the synthesis of halogenated heterocycles. This approach would involve the cyclization of a suitably functionalized acyclic precursor containing a nitrogen atom and an alkene or alkyne moiety. For the synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one, a potential precursor could be an N-methyl-substituted acrylamide (B121943) derivative. Treatment of such a precursor with an electrophilic iodine source could trigger a cyclization cascade to form the iodinated pyrrolidinone ring. While iodoarene-catalyzed cyclizations of N-propargylamides to form oxazolines have been reported, nih.gov the analogous reaction to form 4-iodopyrrolidinones is not documented.
Multicomponent Reactions for Pyrrolidinone Formation Incorporating Iodine
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient route to highly substituted heterocyclic compounds. tandfonline.comnih.govnih.govfrontiersin.org An MCR strategy for this compound could potentially involve the combination of methylamine (B109427), an iodinated four-carbon building block, and a carbonyl source. However, the design of a suitable iodinated precursor that would lead to the desired regiochemistry in the final product is not straightforward, and no such MCRs have been reported in the literature.
Radical Cyclization Approaches
Radical cyclizations are a powerful tool in organic synthesis, valued for their ability to form cyclic structures, often with high functional group tolerance. nih.gov These reactions have been successfully employed in the synthesis of numerous polycyclic natural products. nih.gov While less common for sp2-hybridized carbon centers, aryl, alkenyl, and acyl radical cyclizations are well-documented in the literature. nih.gov Historically, tin and silicon-based methods with initiators like AIBN were common, but modern photoredox methods are providing new avenues for radical generation. nih.gov
In the context of pyrrolidine (B122466) synthesis, intramolecular cyclization through the amination of unsaturated carbon-carbon bonds is a recognized and powerful method for constructing the pyrrolidine ring. osaka-u.ac.jp For instance, a novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to produce structurally diverse indolizines, which share a nitrogen-containing heterocyclic core. rsc.org
A key strategy in radical cyclizations involves the use of a locking element, such as a hemiaminal, to enforce substrate rigidity and enhance diastereoselectivity. nih.gov
Ring Contraction and Expansion Strategies
Ring contraction of readily available cyclic compounds into smaller, more valuable cycles is a significant strategy in skeletal editing. osaka-u.ac.jposaka-u.ac.jp The synthesis of pyrrolidines through the ring contraction of pyridines, which are abundant and inexpensive, holds great promise for accelerating drug discovery. osaka-u.ac.jposaka-u.ac.jp A photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jposaka-u.ac.jp This method demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jposaka-u.ac.jp
Conversely, ring expansion strategies have also been employed. For example, a diketene (B1670635) can undergo a formal [4+2] annulation reaction with a lithium enolate, followed by methylation and oxidative ring expansion to form a bicyclo[3.3.0]octane system. nih.gov
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical applications. The following sections detail various approaches to achieve stereoselectivity in the synthesis of this compound derivatives.
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com This method is crucial for producing enantiomerically pure compounds. sigmaaldrich.com
Common classes of chiral auxiliaries include ephedrine (B3423809) derivatives, oxazolidinone derivatives, and sulfur-based auxiliaries. sigmaaldrich.com For instance, N-acyl derivatives of oxazinanones, which can be synthesized from homochiral beta-amino esters, undergo stereoselective enolate alkylation reactions. nih.gov It has been observed that an (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one provides higher stereoselectivity in enolate alkylations than the corresponding Evans oxazolidin-2-one. nih.gov Imidazolidin-2-ones are another class of chiral auxiliaries that offer advantages such as higher crystallinity and greater resistance to nucleophilic ring-opening compared to oxazolidinones. researchgate.net
The choice of chiral auxiliary can significantly influence the stereochemical outcome. For example, in aldol (B89426) reactions, the use of N-methyl pyrrolidinone (NMP) can favor the formation of an Evans syn aldol product. researchgate.net
Table 1: Examples of Chiral Auxiliaries
| Auxiliary Class | Specific Example | Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions |
| Oxazinanones | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Stereoselective enolate alkylations |
| Imidazolidinones | 4,5-dimethylimidazolidin-2-one | Asymmetric alkylations, aldol reactions, Michael additions |
This table presents a selection of chiral auxiliary classes and examples of their application in asymmetric synthesis.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in synthetic chemistry. dntb.gov.ua Chiral pyrrolidines are a prominent class of organocatalysts, capable of promoting a variety of transformations in an enantioselective manner. nih.gov
For example, a bifunctional cinchona-type β-isocupridine-based catalyst has been used to achieve the asymmetric induction in the formal [2+2] annulation reaction of isatin-derived N-tert-butylsulfonyl ketimines with allenoates, leading to enantioenriched spiro compounds. mdpi.com In another instance, the asymmetric Michael addition of aldehydes to nitrostyrenes has been effectively catalyzed by ionic-liquid supported pyrrolidine catalysts, yielding products with high diastereoselectivities and good enantioselectivities. nih.gov
A recent development reported the use of a nitro group as a removable activating group for the stereoselective construction of chlorinated stereogenic centers through an enantioselective (3 + 2) cycloaddition of isatin-derived 1,3-dipoles and chloronitroalkenes. nih.gov
Achieving diastereoselective control during iodination and the subsequent cyclization is critical for the synthesis of specific stereoisomers of this compound. The stereochemical outcome of these steps can be influenced by various factors, including the choice of reagents, reaction conditions, and the presence of chiral auxiliaries or catalysts.
In the context of radical cyclizations, the use of a hydroxyl auxiliary has been shown to influence the diastereoselectivity in the synthesis of trans-2,4-disubstituted pyrrolidines. diva-portal.org Similarly, in asymmetric aldol reactions, the chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one reacts with various aldehydes with excellent diastereoselectivity. nih.gov
Synthesis from Precursors
The synthesis of N-methylpyrrolidone (NMP), the parent structure of the target compound, can be achieved from γ-aminobutyric acid (GABA). rsc.org A one-pot procedure involving the cyclization of GABA to 2-pyrrolidone and subsequent methylation with methanol (B129727) has been developed, achieving high conversion and selectivity. rsc.org
The synthesis of substituted pyrrolidines often involves multi-step sequences starting from readily available precursors. For example, the synthesis of N-tert-butylsulfonyl ketimines, which are precursors for spirooxindole-based azetidines, starts from N-substituted isatins. mdpi.com Another approach involves the Pd-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones to obtain piperazin-2-ones with a C3-quaternary stereocenter in high enantioselectivity. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one |
| (S)-4-Benzyl-2-oxazolidinone |
| (R)-(+)-2-Methyl-2-propanesulfinamide |
| 2-(pyridin-2-yl)acetate |
| 2-pyrrolidone |
| 4,5-dimethylimidazolidin-2-one |
| Evans oxazolidin-2-one |
| N-methyl pyrrolidinone (NMP) |
| N-substituted isatins |
| N-tert-butylsulfonyl ketimines |
| γ-aminobutyric acid (GABA) |
| piperazin-2-ones |
| silylborane |
Conversion from Substituted Pyrrolidin-2-one Scaffolds
The most direct route to this compound involves the selective iodination of the readily available N-methyl-2-pyrrolidone (NMP) at the α-position to the carbonyl group (C4). This transformation requires the generation of an enolate or enol intermediate from the lactam, which then reacts with an electrophilic iodine source. The synthesis of α-iodoketones and related carbonyl compounds is well-documented, and these principles can be extended to lactams like NMP. researchgate.net
Several reagent systems are known to effect the α-iodination of carbonyl compounds. These methods typically vary in their reagents, reaction conditions, and suitability for specific substrates. For instance, the combination of molecular iodine (I₂) with a base is a classic approach, though more sophisticated methods have been developed to improve yields and selectivity. Hypervalent iodine reagents can also be employed to functionalize the α-position of carbonyls. nih.gov A study on the α-iodination of N-allylic lactams demonstrates the feasibility of such transformations within this class of compounds. nih.gov In some cases, achieving iodination can be challenging due to steric hindrance, requiring specific activators like a combination of trimethylsilyl (B98337) azide (B81097) (TMSN₃) and iodine. rsc.org Another strategy involves the use of copper(II) oxide in conjunction with iodine, which can catalyze the reaction and neutralize the hydrogen iodide byproduct. researchgate.net
Below is a table summarizing potential methods for the α-iodination of N-methyl-2-pyrrolidone, based on analogous reactions with ketones and other carbonyls.
Functionalization of Acyclic Precursors Followed by Cyclization
An alternative to modifying the pre-formed lactam ring is to construct it from an acyclic precursor that has been appropriately functionalized. This retrosynthetic approach involves creating the C-I bond on a linear molecule before the ring-closing step. This strategy is less common for simple pyrrolidines but offers advantages for creating more complex, stereodefined structures. researchgate.net
One plausible pathway begins with γ-butyrolactone (GBL), the direct precursor to NMP. researchgate.net GBL can be first halogenated at the α-position to yield α-iodo-γ-butyrolactone. While the direct α-iodination of GBL is not widely reported, methods for creating similar structures exist. For instance, the decarboxylative iodination of paraconic acids (which are carboxylated butyrolactones) using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) yields β-iodo-γ-butyrolactones, suggesting the utility of iodination in lactone synthesis. nih.govelsevierpure.com Once α-iodo-γ-butyrolactone is obtained, it can be reacted with methylamine. This reaction would proceed via nucleophilic attack of the amine on the carbonyl carbon, opening the lactone ring to form an N-methyl-γ-hydroxy-α-iodoamide intermediate, which would then cyclize via intramolecular nucleophilic substitution to yield this compound.
Another acyclic approach involves the cyclization of a 4-amino-2-iodobutanoic acid derivative. For example, starting with 1,4-dihalobutane, reaction with methylamine can form N-methylpyrrolidine. rsc.orggoogle.com A related pathway for the pyrrolidinone would involve a suitably substituted butanoic acid derivative that cyclizes upon reaction with methylamine.
Use of Biomass-Derived or Readily Available Starting Materials
The industrial synthesis of N-methyl-2-pyrrolidone (NMP), the parent compound, relies on γ-butyrolactone (GBL) and methylamine. researchgate.net Both of these feedstocks can be sourced from biomass, providing a green chemistry route to the scaffold of this compound.
γ-Butyrolactone (GBL): GBL can be produced from several biomass-derived platform chemicals.
From Furfural: Furfural, obtained from the dehydration of xylose (a component of hemicellulose), can be catalytically oxidized to 2-furanone. Subsequent hydrogenation of 2-furanone over a palladium catalyst yields GBL. nih.govrsc.orgresearchgate.net
From 1,4-Butanediol (B3395766) (BDO): Bio-based 1,4-butanediol can be produced via fermentation of sugars. The vapor-phase dehydrocyclization of this bio-BDO over copper-based catalysts produces GBL with high selectivity and yield. researchgate.netrsc.org
From Succinic Acid: Succinic acid is a major product of bacterial fermentation. It can be catalytically reduced to form GBL.
Pyrrolidones from Amino Acids and Levulinic Acid:
From Glutamic Acid: Glutamic acid, an amino acid produced by fermentation, can be converted into 2-pyrrolidone. nih.govshokubai.orgresearchgate.netnih.gov The process involves the dehydration of glutamic acid to pyroglutamic acid, followed by a series of reduction and decarbonylation steps, often using a ruthenium catalyst. nih.govnih.gov The resulting 2-pyrrolidone could then be N-methylated and iodinated as described previously.
From Levulinic Acid: Levulinic acid is a key platform chemical derived from the acid-catalyzed degradation of C6 sugars (cellulose). Reductive amination of levulinic acid with a nitrogen source like ammonia (B1221849) or an amine can produce 5-methyl-2-pyrrolidones. researchgate.netd-nb.infopvamu.edu For instance, using methylamine in this reaction can lead to N,5-dimethyl-2-pyrrolidone. While this produces a C5-methylated pyrrolidone rather than the C4-iodo target, it demonstrates a robust pathway from a primary biomass derivative to the pyrrolidone core. d-nb.info
The following table outlines potential biomass-derived starting materials and their pathways to key intermediates for the synthesis of the target compound.
Mechanistic Investigations of Reactions Involving 4 Iodo 1 Methyl Pyrrolidin 2 One
Elucidation of Reaction Pathways in Synthetic Transformations
The synthetic utility of 4-Iodo-1-methyl-pyrrolidin-2-one is largely defined by the reaction pathways it can undertake. These pathways are often influenced by reaction conditions such as temperature and solvent polarity. For instance, in iodocyclization reactions, thermal parameters can dictate the regiochemical outcome. At lower temperatures (e.g., 25°C), the formation of 5-exo-trig products like 3-iodomethylpyrrolidine is favored through kinetic control. evitachem.com Conversely, elevating the temperature to 80°C can shift the selectivity towards the 6-endo dig cyclization, yielding products such as 4-iodo-1-methylpiperidine (B3262929) via thermodynamic enol equilibration. evitachem.com
Solvent polarity also plays a critical role in modulating these pathways. Aprotic solvents tend to accelerate 5-exo cyclization by stabilizing linear iodonium (B1229267) intermediates, whereas protic solvents can promote the formation of 6-endo products by facilitating ring expansion through hydrogen bonding. evitachem.com
Furthermore, methods for synthesizing 1,5-substituted pyrrolidin-2-ones often involve the opening of a donor-acceptor cyclopropane (B1198618) ring with an azide (B81097) ion as a key step. nih.gov This highlights the diverse synthetic routes that can be accessed using pyrrolidinone-based structures.
Role of the Iodine Atom as an Electrophilic or Leaving Group
The iodine atom in this compound is a key functional group that can act as either an electrophile or a leaving group, depending on the reaction conditions and the nature of the other reactants. In substitution reactions, the iodine atom serves as an excellent leaving group, readily replaced by various nucleophiles. evitachem.com This reactivity allows for the introduction of a wide range of functional groups onto the pyrrolidinone scaffold.
The electrophilic character of iodine is also significant, particularly in reactions involving polyvalent iodine compounds. nih.gov While not directly about this compound, the general principles of polyvalent iodine chemistry are relevant. For example, the reaction of alkenes and alkynes with 4-(difluoroiodo)toluene in the presence of iodine proceeds via the initial addition of an electrophilic iodine species. nih.gov This type of electrophilic addition is a plausible reaction pathway for this compound in the presence of suitable nucleophiles and reaction conditions.
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis offers powerful methods for forming new chemical bonds and constructing complex molecules. This compound can participate in various transition metal-catalyzed reactions, where the catalytic cycle dictates the reaction outcome. A general feature of these cycles, particularly with late transition metals, is the involvement of the iodide ion in several key steps, including oxidative addition, migratory insertion, and reductive elimination. researchgate.net
For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Heck reactions, an organoiodide is a common substrate. mdpi.com The catalytic cycle typically begins with the oxidative addition of the organoiodide to a low-valent transition metal center. In nickel-catalyzed ring-opening/cyclization cascades, the proposed mechanism involves the oxidative addition of an organoiodide to a Ni(0) species to form a Ni(II) intermediate. nih.gov This intermediate then undergoes further transformations, such as migratory insertion and elimination, to form the final product. nih.gov
The iodide ligand's ability to stabilize low oxidation state metal centers can prevent catalyst precipitation and deactivation, thus maintaining the efficiency of the catalytic cycle. researchgate.net However, an excess of iodide ions can sometimes lead to catalyst poisoning by blocking coordination sites. researchgate.net
| Catalytic Reaction | Proposed Mechanistic Steps | Role of Iodide |
| Nickel-catalyzed ring-opening/cyclization | In situ reduction of Ni(II) to Ni(0), oxidative addition of organoiodide, migratory insertion, β-oxygen elimination, rearrangement, intramolecular cyclization. nih.gov | Acts as a leaving group in the oxidative addition step. |
| Rhodium-catalyzed C-H activation | Conversion of Rh(III) precursor to active species, C-H bond cleavage, cis addition to an alkene, β-oxygen elimination, protonolysis. nih.gov | Not directly involved but the general principles of halide effects are relevant. |
| Copper-catalyzed aminooxygenation | Formation of a copper(II) species, syn aminocupration to form an organocopper(II) intermediate, homolysis, and radical trapping. nih.gov | The substrate is an iodo-compound, but the mechanism focuses on the copper-mediated C-N and C-O bond formation. |
Transition State Analysis in Stereoselective Processes
Understanding the transition states in stereoselective reactions is fundamental to predicting and controlling the stereochemical outcome. For pyrrolidine (B122466) synthesis, diastereoselectivity can often be rationalized by analyzing the proposed transition state models.
In the copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides, a high degree of cis stereoselectivity is observed. nih.gov This is explained by a proposed chair-like transition state where the substituent on the alkene adopts a pseudoequatorial position to minimize steric interactions, leading to the formation of the cis product. nih.gov Conversely, when the N-substituent is tethered to the α-carbon, the reaction proceeds through a different transition state that places the α-substituent in a pseudoequatorial position, favoring the formation of the trans pyrrolidine adduct. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing transition states. For instance, in asymmetric aldol (B89426) reactions involving N-acyl thiazolidinethiones, DFT calculations have been used to establish that a non-chelated transition state is energetically favored, leading to the observed syn aldol product. researchgate.net The analysis of different stereochemical modes of approach between the enolate and the aldehyde helps in understanding the origin of stereoselectivity. researchgate.net
| Reaction | Observed Stereoselectivity | Proposed Transition State Model |
| Copper-promoted aminooxygenation of α-substituted 4-pentenyl sulfonamides | High cis selectivity (dr >20:1) nih.gov | Chair-like transition state with the α-substituent in a pseudoequatorial position. nih.gov |
| Copper-promoted aminooxygenation of γ-substituted substrates | Moderate trans selectivity (ca. 3:1) nih.gov | - |
| Copper-promoted aminooxygenation with N-substituent tethered to α-carbon | Exclusive formation of the 2,5-trans pyrrolidine. nih.gov | Transition state placing the α-substituent in a pseudoequatorial position. nih.gov |
Intermediate Characterization in Complex Reaction Cascades
Reaction intermediates are transient species formed during the conversion of reactants to products. Their identification and characterization are essential for a complete understanding of a reaction mechanism. While often unstable and short-lived, their existence can be inferred through trapping experiments or spectroscopic techniques. nih.gov
In complex reaction cascades, multiple intermediates may be formed sequentially or simultaneously. The successful outcome of such reactions often depends on the matched formation rates and reactivity of these intermediates. nih.gov For example, a four-component reaction has been developed that relies on the coupling of two in situ generated intermediates: an iminium ion and an enol. nih.gov DFT calculations showed that the energy barriers for the formation of these two intermediates were comparable, allowing the reaction to proceed efficiently. nih.gov
In the context of pyrrolidinone synthesis, reactions can proceed through various intermediates. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes involves a γ-amino ester as an intermediate, which then undergoes in situ lactamization. nih.gov Similarly, the synthesis of certain pyrrolidine-2,3-diones proceeds through a transimination reaction, implying the formation of Schiff base intermediates. nih.gov
The study of reaction intermediates in transformations involving this compound is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.
Chemical Reactivity and Transformations of 4 Iodo 1 Methyl Pyrrolidin 2 One
Cross-Coupling Reactions at the C-I Bond
The presence of the iodine atom on the pyrrolidinone ring enables this compound to undergo several important palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For 4-Iodo-1-methyl-pyrrolidin-2-one, this reaction allows for the introduction of various aryl, vinyl, or alkyl groups at the 4-position of the pyrrolidinone ring. libretexts.orgnih.gov The general catalytic cycle involves the oxidative addition of the iodo-pyrrolidinone to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of base, solvent, and ligand is crucial for the success of the reaction. elsevierpure.com
A variety of boronic acids and their derivatives can be used in Suzuki-Miyaura coupling reactions to introduce diverse substituents. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Methyl-4-phenyl-pyrrolidin-2-one |
| This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1-Methyl-4-vinyl-pyrrolidin-2-one |
| This compound | Methylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dimethyl-pyrrolidin-2-one |
Heck and Sonogashira Coupling
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene. This palladium-catalyzed reaction typically proceeds in the presence of a base.
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond, in this case between an aryl or vinyl halide and a terminal alkyne. libretexts.org This reaction, often co-catalyzed by a copper(I) salt, allows for the introduction of an alkynyl group at the 4-position of the pyrrolidinone ring. libretexts.orgorganic-chemistry.org The reaction is highly valuable for creating conjugated enynes and arylalkynes. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed. nih.gov
Table 2: Heck and Sonogashira Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |
| Heck | This compound | Styrene | Pd(OAc)₂ | 1-Methyl-4-styryl-pyrrolidin-2-one |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | 1-Methyl-4-(phenylethynyl)-pyrrolidin-2-one |
Stille and Negishi Coupling Reactions
The Stille coupling involves the reaction of this compound with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.
The Negishi coupling offers an alternative, utilizing organozinc reagents. wikipedia.org This reaction is also catalyzed by palladium or nickel complexes and is known for its high reactivity, making it suitable for complex syntheses. wikipedia.orgresearchgate.net However, the air and moisture sensitivity of organozinc reagents requires careful handling. wikipedia.org
Table 3: Stille and Negishi Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |
| Stille | This compound | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 1-Methyl-4-phenyl-pyrrolidin-2-one |
| Negishi | This compound | Phenylzinc chloride | Pd(dba)₂/XPhos | 1-Methyl-4-phenyl-pyrrolidin-2-one |
C-N and C-O Cross-Coupling Reactions
The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming C-N bonds. This reaction allows for the introduction of a wide range of amine nucleophiles at the 4-position of the pyrrolidinone ring. Similarly, C-O cross-coupling reactions, often using copper or palladium catalysts, can be employed to form ethers by reacting this compound with alcohols or phenols. The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds, though it often requires harsh reaction conditions. acs.org
Nucleophilic Substitution Reactions at the Iodinated Carbon
The carbon atom bearing the iodine in this compound is electrophilic and can undergo nucleophilic substitution reactions. In these reactions, a nucleophile replaces the iodide ion.
Amination Reactions
Direct displacement of the iodide by an amine nucleophile can lead to the formation of 4-amino-1-methyl-pyrrolidin-2-one derivatives. This transformation can be achieved under various conditions, sometimes requiring a catalyst or activation.
Table 4: Amination Reaction
| Reactant 1 | Nucleophile | Conditions | Product |
| This compound | Ammonia (B1221849) | High pressure, heat | 4-Amino-1-methyl-pyrrolidin-2-one |
| This compound | Piperidine | Base, heat | 1-Methyl-4-(piperidin-1-yl)pyrrolidin-2-one |
Oxygen- and Sulfur-Nucleophile Mediated Transformations
The carbon-iodine bond at the C4 position of this compound is susceptible to nucleophilic attack by oxygen and sulfur-containing reagents, leading to the formation of new carbon-oxygen and carbon-sulfur bonds. These substitution reactions are fundamental in modifying the properties and extending the synthetic utility of the pyrrolidinone scaffold.
Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides, can be employed to introduce alkoxy groups at the C4 position. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic substitution on secondary alkyl iodides suggest that this transformation is feasible. The reaction would likely proceed via an S_N2 mechanism, with the alkoxide ion displacing the iodide. The choice of solvent and reaction conditions, such as temperature and the nature of the alkoxide, would be critical in optimizing the yield and minimizing potential side reactions like elimination.
Sulfur Nucleophiles: Sulfur nucleophiles, being generally softer and more nucleophilic than their oxygen counterparts, are expected to react readily with this compound. Thiolates (RS⁻), generated from thiols (RSH) and a base, can displace the iodide to form 4-thio-substituted pyrrolidinones. These reactions are also anticipated to follow an S_N2 pathway.
| Nucleophile Type | General Reactant | Expected Product |
| Oxygen | Alkoxide (RO⁻) | 4-Alkoxy-1-methyl-pyrrolidin-2-one |
| Sulfur | Thiolate (RS⁻) | 4-Thioalkyl-1-methyl-pyrrolidin-2-one |
Reduction and Dehalogenation Methodologies
The removal of the iodine atom from this compound can be achieved through various reduction and dehalogenation methods, yielding the parent compound, 1-methyl-pyrrolidin-2-one.
One common approach for the dehalogenation of alkyl halides is through radical reactions. While specific examples for this iodo-pyrrolidinone are scarce, tin-free reductive dehalogenation systems using visible-light-activated photoredox catalysis have been reported for activated C-Br bonds. iitm.ac.in This suggests a potential pathway where a photoredox catalyst, upon excitation, could facilitate the reduction of the C-I bond.
Another established method for the reduction of alkyl halides is catalytic hydrogenation. iitm.ac.in Platinum metal catalysts are widely used for various hydrogenation reactions. iitm.ac.in The process involves the addition of hydrogen across the C-I bond in the presence of a metal catalyst, such as platinum on a carbon support. However, care must be taken to control the reaction conditions to prevent undesired side reactions. For instance, in the hydrogenation of halonitroaromatics, the choice of catalyst and conditions is crucial to minimize dehalogenation. google.com
| Method | Key Reagents/Conditions | Product |
| Radical Dehalogenation | Photoredox catalyst, hydrogen atom donor | 1-Methyl-pyrrolidin-2-one |
| Catalytic Hydrogenation | H₂, Platinum metal catalyst (e.g., Pt/C) | 1-Methyl-pyrrolidin-2-one |
Functional Group Interconversions and Derivatization at other Positions
Beyond the direct modification at the C4 position, the pyrrolidinone ring can be functionalized at other sites, primarily at the C3 and C5 positions, through the formation of enolates. The protons on the carbons alpha to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate ion. libretexts.orgyoutube.com
The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, which in the case of an unsubstituted pyrrolidinone would be at the C3 or C5 position. youtube.com Once formed, these enolates are potent nucleophiles and can react with various electrophiles in S_N2 reactions. libretexts.orgyoutube.com
For instance, the alkylation of enolates with alkyl halides is a powerful method for forming new carbon-carbon bonds. libretexts.orgyoutube.com This strategy can be used to introduce alkyl groups at the C3 or C5 position of the 1-methyl-pyrrolidin-2-one scaffold. The reaction involves the formation of the enolate followed by the addition of an alkyl halide. libretexts.orgyoutube.com
| Position | Reaction Type | Key Reagents | Potential Product |
| C3/C5 | Enolate Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | 3-Alkyl-1-methyl-pyrrolidin-2-one or 5-Alkyl-1-methyl-pyrrolidin-2-one |
Reactivity of the Pyrrolidinone Lactam Functionality
The lactam (cyclic amide) functionality within this compound possesses its own characteristic reactivity, primarily centered around hydrolysis of the amide bond.
Under basic conditions, the lactam ring can undergo hydrolysis. Studies on the parent compound, N-methyl-2-pyrrolidone (NMP), have shown that it can be hydrolyzed by sodium hydroxide (B78521), particularly at elevated temperatures, to yield the ring-opened product, 4-(methylamino)butanoic acid. youtube.com This reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the lactam. The presence of the iodo-substituent at the C4 position might influence the rate of this hydrolysis due to electronic effects, but the fundamental reactivity is expected to be similar.
| Condition | Reagent | Product |
| Basic | NaOH, H₂O, Heat | 4-(Methylamino)-3-iodobutanoic acid |
| Acidic | H₃O⁺ | 4-(Methylamino)-3-iodobutanoic acid |
Role in Complex Molecule Synthesis and Chemical Biology Tools
Utilization as a Key Synthon for Advanced Intermediates
The strategic placement of the iodine atom at the C4 position of the 1-methyl-pyrrolidin-2-one ring renders the molecule an excellent electrophilic synthon. This iodo-substituent can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a cornerstone for the synthesis of more complex and functionally rich intermediates.
Key Reactions and Transformations:
Cross-Coupling Reactions: The C-I bond is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the C4 position, including aryl, heteroaryl, and alkynyl groups. This versatility is crucial for building molecular diversity from a common starting material.
Nucleophilic Substitution: The iodide is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, including azides, amines, and thiols, further expanding the synthetic utility of the resulting intermediates.
The N-methyl group on the pyrrolidinone ring enhances the stability of the molecule and can influence the stereochemical outcome of reactions at the C4 position. The combination of these features makes 4-Iodo-1-methyl-pyrrolidin-2-one a sought-after precursor for intermediates in drug discovery programs and materials science.
Precursor in the Construction of Architecturally Diverse N-Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a valuable starting point for the synthesis of a variety of N-heterocyclic systems, often through multi-step sequences that leverage the reactivity of the C-I bond.
The initial functionalization at the C4 position, as described above, can be followed by further chemical manipulations of the lactam ring or the newly introduced substituent. For instance, the introduction of a side chain with a terminal nucleophile can lead to intramolecular cyclization reactions, forming bicyclic or spirocyclic systems containing the pyrrolidinone core. These architecturally diverse N-heterocycles are of significant interest for exploring new chemical space in drug discovery.
Building Block for Bridged or Fused Ring Systems
The construction of bridged and fused ring systems represents a significant challenge in organic synthesis, and building blocks that facilitate such transformations are highly valuable. nih.govrsc.orgiupac.org While direct applications of this compound in the synthesis of these complex scaffolds are not extensively documented, its potential as a precursor is evident.
The introduction of appropriate functional groups at the C4 position can set the stage for intramolecular cycloaddition or cyclization reactions. For example, a diene moiety introduced via a cross-coupling reaction could undergo an intramolecular Diels-Alder reaction with a dienophile elsewhere in the molecule, leading to the formation of a bridged system. Similarly, the strategic placement of functional groups can enable ring-closing metathesis or other cyclization strategies to generate fused ring structures. The inherent chirality of substituted pyrrolidinones can also be exploited to control the stereochemistry of the resulting polycyclic products.
Applications in Radiolabeling Methodologies (excluding clinical)
Radioiodination is a fundamental technique for labeling molecules for various research applications. nih.gov The presence of an iodine atom in this compound makes it a candidate for isotopic exchange reactions to introduce radioactive isotopes of iodine, such as ¹²⁵I or ¹³¹I.
In a non-clinical context, this radiolabeled version of the molecule could be used as a tracer in various biochemical and pharmacological studies. For instance, it could be employed to study the biodistribution, metabolism, and pharmacokinetics of molecules containing the 1-methyl-pyrrolidin-2-one scaffold. Such studies are crucial in the early stages of drug development to understand the behavior of a new chemical entity in a biological system. The development of efficient methods for the radioiodination of such precursors is an active area of research in radiopharmaceutical chemistry.
Strategic Integration into Retrosynthetic Analyses of Natural Products and Analogues
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules, such as natural products and their analogues. The unique structural features of this compound make it an attractive "chiral building block" or synthon in such analyses.
When a target molecule contains a substituted 1-methyl-pyrrolidin-2-one moiety, one can envision a disconnection at the C4 position, leading back to this compound as a key intermediate. This strategy simplifies the synthetic challenge by breaking down the complex target into smaller, more manageable fragments. The commercial availability or straightforward synthesis of this iodo-substituted lactam further enhances its appeal in a retrosynthetic context, providing a reliable and efficient entry point into the synthesis of a wide range of complex molecules.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. While basic 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of atoms, advanced techniques are required for a complete structural assignment.
Multi-dimensional NMR Techniques
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular framework.
COSY: Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are neighbors in the carbon skeleton. For 4-Iodo-1-methyl-pyrrolidin-2-one, this would map the relationships between the protons on the pyrrolidinone ring.
HSQC: Correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of carbon signals.
HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like the carbonyl carbon C2) and for piecing together different fragments of the molecule.
Despite the power of these techniques, specific multi-dimensional NMR datasets for this compound have not been published in the accessible scientific literature.
Solid-State NMR Applications
Solid-State NMR (ssNMR) provides information about molecular structure and dynamics in the solid phase. It is particularly useful when single crystals for X-ray diffraction are unobtainable or when studying polymorphism. ssNMR could reveal details about the packing of this compound molecules in a solid sample. However, no ssNMR studies specifically focused on this compound have been reported.
Mass Spectrometry for Molecular Structure and Isotope Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound (C₅H₈INO).
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable. While the theoretical mass is known, detailed experimental fragmentation studies for this specific iodo-lactam are not available in published research.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
IR Spectroscopy: For this compound, a strong absorption band would be expected for the carbonyl (C=O) group of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. The C-N and C-I bonds would also exhibit characteristic vibrations.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is also sensitive to these functional groups and can provide additional information, particularly for non-polar bonds.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and, crucially for a chiral compound, the absolute stereochemistry of the stereocenter (at carbon C4). This technique would unambiguously establish the (R) or (S) configuration of the iodo-substituted carbon and reveal how the molecules pack together in the crystal lattice. A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or deposited.
Chiroptical Methods (CD, ORD) for Stereochemical Assignment
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.
For this compound, the chromophore is the lactam carbonyl group. The sign and magnitude of the Cotton effect observed in the CD or ORD spectrum are directly related to the spatial arrangement of atoms around this chromophore, allowing for the assignment of the absolute configuration of the C4 stereocenter. However, no published studies employing CD or ORD for the stereochemical analysis of this compound are available.
Computational Chemistry and Theoretical Analysis
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netrsc.org It is widely employed to calculate molecular geometries, energies, and other electronic properties that govern reactivity. arabjchem.org DFT studies on the parent N-methyl-2-pyrrolidone (NMP) have provided valuable data on its structure and interactions. researchgate.netacs.org By applying this framework to 4-Iodo-1-methyl-pyrrolidin-2-one, we can elucidate the specific electronic contributions of the iodine substituent.
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.netnih.gov
For this compound, the introduction of the iodine atom is expected to significantly modulate the FMOs compared to NMP. The iodine atom, being highly polarizable and possessing lone pairs, will influence the energy and distribution of both the HOMO and LUMO. It is predicted that the HOMO-LUMO gap for the iodinated compound will be smaller than that of NMP, suggesting enhanced chemical reactivity. arabjchem.orgresearchgate.net DFT calculations would precisely quantify these energies.
Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical, illustrative data based on established principles of computational chemistry to compare N-methyl-2-pyrrolidone (NMP) and its iodinated derivative. Actual values require specific DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| N-methyl-2-pyrrolidone (NMP) | -6.8 | 0.5 | 7.3 | Moderate |
| This compound | -6.5 | -0.2 | 6.3 | High |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). bhu.ac.in For the parent NMP molecule, the most electron-rich region is located around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic attack. acs.org
In this compound, the MEP map would be more complex. In addition to the negative potential near the carbonyl oxygen, the iodine atom introduces a unique feature known as a "sigma-hole." This is a region of positive electrostatic potential on the outermost surface of the iodine atom, aligned with the C-I covalent bond. This positive region makes the iodine atom susceptible to nucleophilic attack, a critical feature for predicting its reaction mechanisms.
Table 2: Predicted Electrostatic Potential Regions This conceptual table summarizes the expected charge distribution features for this compound.
| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |
|---|---|---|
| Carbonyl Oxygen (C=O) | Negative (Electron-Rich) | Site for electrophilic attack / hydrogen bonding |
| Iodine Atom (along C-I axis) | Positive (Sigma-Hole) | Site for nucleophilic attack |
| Methyl and Methylene Hydrogens | Slightly Positive | Weak electrophilic sites |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of a molecule's conformational landscape, revealing its flexibility, preferred shapes (conformers), and the energy barriers between them. researchgate.netaip.orgresearchgate.net For cyclic molecules like pyrrolidinones, MD is essential for understanding ring puckering. Studies on NMP have characterized the dynamics of its five-membered ring. researchgate.net
For this compound, MD simulations would be crucial for determining how the bulky iodine substituent affects the ring's conformation. Key questions that could be answered include identifying the most stable ring pucker (e.g., envelope or twist conformations) and the preferential orientation of the iodine atom (axial versus equatorial). This conformational preference has significant implications for the molecule's steric profile and how it interacts with other molecules, such as enzymes or reactants. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Predictions
Beyond static properties, quantum chemical calculations can be used to map out entire reaction pathways. rsc.orgacs.org By locating transition state structures and calculating their energies (activation energies), chemists can predict the feasibility and kinetics of a proposed reaction. researchgate.netrsc.org For example, the reaction mechanism of NMP with carbon disulfide has been investigated using DFT to determine transition states and kinetic parameters. researchgate.net
A primary reaction pathway of interest for this compound is nucleophilic substitution at the carbon-iodine bond. Quantum chemical calculations could be employed to model this reaction with various nucleophiles. The calculations would predict the geometry of the transition state and the activation energy, thereby determining whether the reaction proceeds via a concerted (S_N2) or stepwise mechanism and how the reaction rate is influenced by the choice of solvent and nucleophile. pku.edu.cn
Structure-Reactivity Relationship Studies via Computational Models
By integrating the findings from various computational models, a comprehensive structure-reactivity relationship can be established. The electronic information from DFT (HOMO-LUMO gap, MEP map) can be combined with the structural and dynamic information from MD simulations to build a holistic picture of the molecule's chemical behavior.
For this compound, this integrated approach would link the predicted high reactivity (from the small HOMO-LUMO gap) and the identified electrophilic site at the C-I bond (from the MEP map) to specific reaction outcomes, such as a high propensity for nucleophilic substitution. Furthermore, conformational analysis from MD could reveal how the steric hindrance around the reactive site might influence reaction rates, providing a complete computational profile of its reactivity.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic properties, which can then be used to verify experimental findings or identify unknown compounds. ehu.esdntb.gov.ua DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For this compound, DFT could be used to predict its full vibrational spectrum, with a particular focus on identifying the characteristic C-I stretching frequency. Likewise, NMR chemical shifts for all ¹H and ¹³C atoms could be calculated. A significant downfield shift would be predicted for the carbon atom directly bonded to the iodine (C4), providing a clear spectroscopic marker for this compound.
Table 3: Illustrative Predicted Vibrational Frequencies This table shows a hypothetical comparison of key predicted IR frequencies for NMP and its iodinated derivative. Actual values require specific DFT calculations.
| Vibrational Mode | N-methyl-2-pyrrolidone (cm⁻¹) | This compound (cm⁻¹) | Comment |
|---|---|---|---|
| C=O Stretch | ~1680 | ~1685 | Slight shift due to electronic effects |
| C-H Stretch | ~2850-2950 | ~2850-2950 | Largely unchanged |
| C-I Stretch | N/A | ~500-600 | Characteristic low-frequency vibration |
Future Research Trajectories and Challenges for 4 Iodo 1 Methyl Pyrrolidin 2 One
Development of More Sustainable and Greener Synthetic Routes
The current synthetic routes to 4-Iodo-1-methyl-pyrrolidin-2-one and its analogs often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on the development of more environmentally benign and sustainable synthetic pathways. This includes the exploration of alternative iodinating agents that are less toxic and more atom-economical. Furthermore, the use of greener solvent systems, such as water, supercritical fluids, or bio-based solvents, will be a critical area of investigation to minimize the environmental impact of the synthesis.
Another key aspect will be the development of catalytic methods that can reduce the need for stoichiometric reagents. This could involve the design of novel catalysts that can efficiently facilitate the iodination of the pyrrolidinone ring with high selectivity and yield. The principles of green chemistry, such as maximizing atom economy and minimizing energy consumption, will guide the design of these new synthetic strategies.
Innovations in Stereoselective and Enantioselective Methodologies
The stereochemistry of the 4-position of the pyrrolidinone ring is often crucial for the biological activity of the final target molecules. Therefore, the development of highly efficient stereoselective and enantioselective methods for the synthesis of this compound is a major research focus. Current methods may produce racemic mixtures, requiring challenging and costly resolution steps.
Future innovations will likely involve the use of chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of the iodination reaction. The design of chiral auxiliaries that can be easily attached to and removed from the pyrrolidinone precursor is another promising avenue. These methodologies will aim to provide direct access to enantiomerically pure or enriched this compound, thereby streamlining the synthesis of chiral drugs and bioactive compounds.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The carbon-iodine bond in this compound is a key functional handle for a variety of chemical transformations. Future research will aim to uncover and exploit novel reactivity patterns of this versatile intermediate. This includes exploring its participation in a broader range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.
The development of new catalytic systems that can activate the C-I bond under milder and more selective conditions will be paramount. This could involve photoredox catalysis or dual catalytic systems that enable previously inaccessible transformations. The exploration of its reactivity in radical reactions and transition-metal-free transformations will also open up new avenues for its application in organic synthesis.
Strategic Design for Complex Scaffold Construction
This compound is a valuable building block for the construction of more complex molecular architectures. Future research will focus on its strategic incorporation into the synthesis of polycyclic and spirocyclic scaffolds, which are often found in natural products and pharmaceutically active compounds. This will require the development of cascade or tandem reaction sequences that can rapidly build molecular complexity from this simple starting material.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound with continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for potentially hazardous reactions.
Automated platforms can enable the rapid synthesis and screening of libraries of compounds derived from this compound. This high-throughput approach can accelerate the drug discovery process by quickly identifying new lead compounds with desired biological activities. The development of robust and reliable flow and automated protocols for reactions involving this building block will be a key challenge and a major area of future research.
Advances in Theoretical Modeling and Predictive Chemistry
Computational chemistry and theoretical modeling will play an increasingly important role in guiding future research on this compound. Density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcome of new transformations.
Predictive models can be developed to forecast the stereoselectivity of catalytic reactions, aiding in the rational design of new chiral catalysts. Theoretical studies can also be employed to investigate the conformational preferences of molecules derived from this building block and to predict their binding interactions with biological targets. The synergy between experimental work and theoretical modeling will be crucial for accelerating the discovery and development of new synthetic methodologies and applications for this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-Iodo-1-methyl-pyrrolidin-2-one, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves iodination of 1-methyl-pyrrolidin-2-one using electrophilic iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Reaction optimization includes:
- Temperature : 0–25°C to balance reactivity and selectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance iodine activation .
- Catalysts : Lewis acids like BF₃·Et₂O may accelerate iodination .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for deshielded protons adjacent to the iodine atom (δ 3.5–4.5 ppm for pyrrolidinone ring protons) .
- ¹³C NMR : Carbonyl resonance at ~175 ppm; iodine-induced splitting in adjacent carbons .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and iodine isotopic pattern (1:1 ratio for ¹²⁷I) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-I (~500 cm⁻¹) .
Q. How does the iodine substituent influence the compound’s stability under varying storage conditions?
- Light sensitivity : Store in amber glass bottles to prevent photodehalogenation .
- Thermal stability : Decomposition observed >150°C; DSC/TGA analysis recommended for precise thresholds .
- Humidity : Hygroscopicity is low due to the hydrophobic methyl group, but desiccants are advised for long-term storage .
Advanced Questions
Q. How can reaction mechanisms for iodination of pyrrolidinones be elucidated using mechanistic probes?
- Isotopic labeling : Use D₂O to trace proton exchange in acidic conditions, confirming intermediates .
- Kinetic studies : Monitor iodine consumption via UV-Vis spectroscopy to determine rate laws .
- DFT calculations : Model transition states to identify regioselectivity (e.g., preference for C-4 iodination due to steric/electronic factors) .
Q. What role do substituents (e.g., methyl vs. aryl groups) play in modulating the reactivity of pyrrolidin-2-one derivatives?
- Steric effects : Methyl groups at N-1 reduce ring flexibility, slowing nucleophilic attacks .
- Electronic effects : Electron-withdrawing iodine enhances electrophilicity at adjacent carbons, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Comparative data :
| Substituent Position | Reactivity (Relative Rate) |
|---|---|
| 4-Iodo, 1-Methyl | 1.0 (Baseline) |
| 4-Bromo, 1-Methyl | 0.7 |
| 4-Iodo, 1-Phenyl | 1.5 |
| Data inferred from analogous halogenated lactams |
Q. What computational strategies predict the biological activity of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity .
- ADMET profiling : Predict pharmacokinetics (e.g., logP = 1.8, moderate blood-brain barrier permeability) using QikProp .
- Toxicity assessment : Apply ProTox-II to identify potential hepatotoxicity risks .
Q. How can this compound serve as a precursor in materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
